molecular formula C26H28ClN3O2 B10864463 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-cyclopentylpiperidine-3-carboxamide

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-cyclopentylpiperidine-3-carboxamide

Cat. No.: B10864463
M. Wt: 450.0 g/mol
InChI Key: UWJPSVYSHCDZFJ-UHFFFAOYSA-N
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Description

  • This compound is a piperidine derivative with a complex structure. Its systematic name is 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-cyclopentylpiperidine-3-carboxamide .
  • It falls within the class of heterocyclic compounds, containing both a quinoline ring and a piperidine ring.
  • The presence of the chloro, phenyl, and cyclopentyl groups contributes to its unique properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via cyclization reactions starting from appropriately substituted precursors.

      Reaction Conditions: Specific conditions vary, but they often include heating, reflux, and the use of suitable catalysts.

      Industrial Production: While not widely produced industrially, research labs synthesize it for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with altered functional groups.

  • Scientific Research Applications

      Chemistry: Used as a model compound in synthetic chemistry studies due to its complex structure.

      Biology: Investigated for potential interactions with biological receptors (e.g., GPCRs).

      Medicine: No direct therapeutic applications, but its derivatives may inspire drug design.

      Industry: Limited industrial applications, but it contributes to the understanding of heterocyclic chemistry.

  • Mechanism of Action

      Targets: The compound likely interacts with specific receptors or enzymes due to its structural features.

      Pathways: Further research is needed to elucidate its precise mechanism within biological systems.

  • Comparison with Similar Compounds

    Remember that this compound’s detailed studies are ongoing, and its full potential awaits further exploration

    Properties

    Molecular Formula

    C26H28ClN3O2

    Molecular Weight

    450.0 g/mol

    IUPAC Name

    1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-cyclopentylpiperidine-3-carboxamide

    InChI

    InChI=1S/C26H28ClN3O2/c27-19-12-13-22-21(15-19)23(17-7-2-1-3-8-17)24(26(32)29-22)30-14-6-9-18(16-30)25(31)28-20-10-4-5-11-20/h1-3,7-8,12-13,15,18,20H,4-6,9-11,14,16H2,(H,28,31)(H,29,32)

    InChI Key

    UWJPSVYSHCDZFJ-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC(C1)NC(=O)C2CCCN(C2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5

    Origin of Product

    United States

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